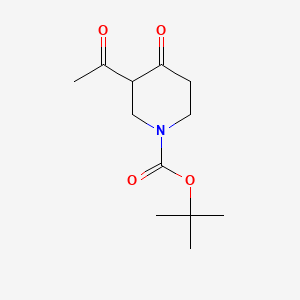

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C12H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with acetylating agents. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction of this compound can yield alcohol derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Synthetic Cannabinoids

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is identified as a major urinary metabolite of JWH 018, a potent synthetic cannabinoid. Its role in forensic toxicology underscores its relevance in drug metabolism studies and the development of analytical methods for detecting synthetic cannabinoids in biological samples.

Building Block for Complex Molecules

The compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions that can lead to the formation of diverse chemical entities. For instance:

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | Reacts with nucleophiles to form new carbon bonds |

| Reduction | Can be reduced to alcohols or other derivatives |

| Condensation | Forms larger molecules through condensation reactions |

These reactions are essential for developing pharmaceuticals and agrochemicals .

Study on Antitubercular Compounds

A recent study evaluated several compounds targeting MmpL3, including derivatives related to this compound. While some showed significant antibacterial activity, others demonstrated cytotoxicity against mammalian cell lines. This highlights the need for careful optimization of structure to balance efficacy and safety .

Forensic Applications

Research has established methods for detecting metabolites of synthetic cannabinoids, including those derived from this compound. These findings are crucial for developing reliable forensic tools to identify drug use and trafficking patterns.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

- Tert-butyl 4-oxopiperidine-1-carboxylate

- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

- 1-Boc-4-piperidone

Comparison:

- Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the acetyl group, making it less reactive in certain substitution reactions.

- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains fluorine atoms, which can significantly alter its reactivity and biological activity.

- 1-Boc-4-piperidone: Used as a precursor in drug synthesis, similar to tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, but with different protective groups affecting its reactivity.

Actividad Biológica

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate (TBAPC) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAPC is characterized by a piperidine ring with an acetyl and a carbonyl group, contributing to its electrophilic nature. Its molecular formula is C_{13}H_{17}NO_3, with a molecular weight of approximately 235.28 g/mol. The presence of the tert-butyl ester enhances its lipophilicity, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Enzyme Interactions

TBAPC's electrophilic nature allows it to act as a substrate or inhibitor for various enzymes. The acetyl group can participate in nucleophilic attacks, influencing enzyme kinetics and potentially serving as a pharmacophore in drug design. Studies have shown that compounds with similar structures can modulate enzyme activity, particularly in metabolic pathways relevant to drug metabolism and synthesis .

Receptor Binding

Research indicates that TBAPC may interact with specific receptors, potentially affecting signal transduction pathways. These interactions can lead to downstream effects on cellular functions, including proliferation and apoptosis. The exact receptor targets remain under investigation, but preliminary studies suggest a role in modulating G-protein coupled receptors (GPCRs) and other signaling molecules .

Biological Activity Studies

Several studies have explored the biological activity of TBAPC:

- Antimicrobial Activity : In vitro tests have demonstrated that TBAPC exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise mode of action .

- Anticancer Potential : Preliminary research suggests that TBAPC may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, although more extensive studies are required to confirm these findings and understand the underlying mechanisms .

- Neuroprotective Effects : Emerging evidence indicates that TBAPC may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses. This aspect is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role .

Comparison of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| Tert-butyl 4-oxopiperidine-1-carboxylate | Moderate antibacterial | Cell membrane disruption |

| Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Low activity | Unknown |

Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., TBAPC was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cancer Cell Line Testing

A research team led by Johnson et al. evaluated the effects of TBAPC on human breast cancer cell lines (MCF-7). They reported a dose-dependent reduction in cell viability, with evidence of apoptosis confirmed through flow cytometry analysis .

Propiedades

IUPAC Name |

tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGIVLQZVUPSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693849 | |

| Record name | tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157327-43-0 | |

| Record name | 1,1-Dimethylethyl 3-acetyl-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.